4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene
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Overview
Description
4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene is a heterocyclic compound that contains a thiophene ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The amino and bromo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as azides or nitriles .
Scientific Research Applications
4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but contains a pyridine ring instead of a thiophene ring.
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various biological activities.
Uniqueness
4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene is unique due to its fused ring structure and the presence of both amino and bromo functional groups.
Properties
Molecular Formula |
C10H14BrNS |
---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
2-bromo-5,5-dimethyl-6,7-dihydro-4H-1-benzothiophen-4-amine |
InChI |
InChI=1S/C10H14BrNS/c1-10(2)4-3-7-6(9(10)12)5-8(11)13-7/h5,9H,3-4,12H2,1-2H3 |
InChI Key |
ANFXFBIVDYYSJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1N)C=C(S2)Br)C |
Origin of Product |
United States |
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